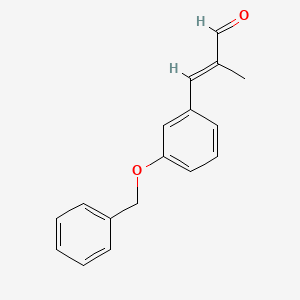
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid is a macrocyclic compound with the molecular formula C₁₀H₂₁NO₄. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid typically involves the reaction of cadmium carbonate with the compound in warm aqueous solution. This reaction results in the formation of crystals of the tetrameric cluster [Cd₄(L₄)₄][CdCl₄]₂·3H₂O, an ordered assembly of acetate-bridged macrocyclic species .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid undergoes various types of chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as cadmium and lanthanides
Substitution: Can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Cadmium Carbonate: Used in the synthesis of the tetrameric cluster complex.
Lanthanide Ions: Utilized in the formation of luminescent ternary complexes.
Major Products Formed
Tetrameric Cluster Complexes: Formed with cadmium carbonate.
Luminescent Ternary Complexes: Formed with lanthanide ions.
Scientific Research Applications
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid has several scientific research applications:
Coordination Chemistry: Used as a ligand to form stable metal complexes.
Luminescent Materials: Forms luminescent ternary complexes with lanthanide ions, useful in photophysical studies.
Bioconjugation: Potential use in radiolabeling and bioconjugation for medical imaging.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid involves its ability to form stable complexes with metal ions. The macrocyclic structure provides multiple coordination sites, allowing for the formation of stable and ordered assemblies. These complexes can exhibit unique photophysical properties, such as luminescence, depending on the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in radiolabeling and bioconjugation.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Used as a ligand in coordination chemistry.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid is unique due to its ability to form stable and luminescent complexes with lanthanide ions, making it valuable in photophysical studies and potential medical imaging applications .
Properties
CAS No. |
118448-33-2 |
|---|---|
Molecular Formula |
C12H23NO6 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)acetic acid |
InChI |
InChI=1S/C12H23NO6/c14-12(15)11-13-1-3-16-5-7-18-9-10-19-8-6-17-4-2-13/h1-11H2,(H,14,15) |
InChI Key |
WJNJSTSOAPRQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


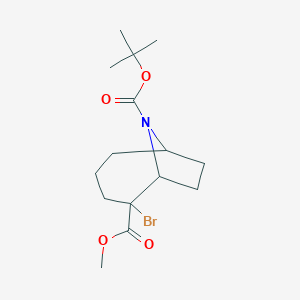
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)

![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)


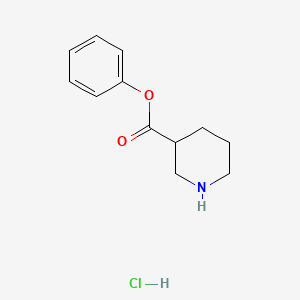
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
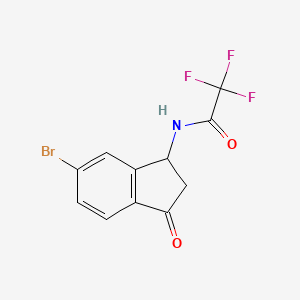
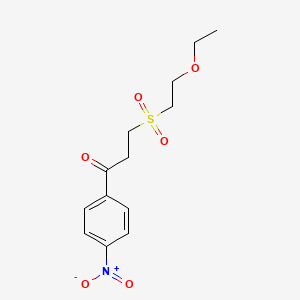
![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)

